4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-fluoro group and a 1,3-thiazol-2-yl group attached to a 3-nitrophenyl ring
Mechanism of Action
Result of Action
Similar compounds have been studied for their potential anti-inflammatory, analgesic, and other biological activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The fluoro and nitro groups in the compound might enhance its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Nitration: The 3-nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor.
Amidation: The final step involves the formation of the benzamide linkage, which can be achieved by reacting the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Reduction: 4-Amino-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Bioconjugation: It serves as a linker in bioconjugation techniques, facilitating the attachment of biomolecules to various surfaces for diagnostic and therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrophenyl isocyanate: Shares the fluorine and nitro functional groups but differs in its core structure.
3-Fluoro-4-nitrophenol: Similar in having a fluorine and nitro group but lacks the thiazole and benzamide moieties.
Uniqueness
4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of a benzamide core with a thiazole ring and specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O3S/c17-12-6-4-10(5-7-12)15(21)19-16-18-14(9-24-16)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULKMNQEGGCUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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